1-(difluoromethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The structure of the pyrazole-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were confirmed by the aid of 1H NMR and HRMS analyses .Physical and Chemical Properties Analysis
The compound has a chemical formula of C6H6F2N2O2 and a molar mass of 176.12 . Its melting point is 200–201°C .Scientific Research Applications
Synthetic Methods and Structural Insights
High-Temperature/High-Pressure Synthesis : A study detailed the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, showcasing the importance of such conditions for achieving high purity imidazole derivatives. This method plays a crucial role in the synthesis of key building blocks for NS5A inhibitors, like daclatasvir, highlighting the process enhancement and environmental impact reduction of chemical processes (Carneiro et al., 2015).
Coordination Polymers : Another study focused on the construction of coordination polymers using imidazole-based multi-carboxylate ligands. These polymers exhibit a variety of structures and demonstrate the versatile coordination abilities of imidazole derivatives, which could be relevant for applications in catalysis, molecular recognition, or as components in supramolecular assemblies (Guo et al., 2013).
Application Potential
Luminescent Sensing : A study on luminescent 3D lanthanide-cadmium heterometal-organic frameworks highlighted the chemical stability and selective luminescent sensing capabilities of these compounds. This suggests potential applications of imidazole derivatives in sensing and detection technologies, particularly for metal ions and organic amines (Ding et al., 2017).
Biomimetic Studies : Research into fluorinated imidazoles as 19F probes for biomimetic studies of heme a3 — Cub site in cytochrome c oxidase indicates the role of imidazole derivatives in probing and understanding the coordination environments of metals in biological systems. This demonstrates the utility of such compounds in physicochemical studies and biomimetic research (Collman et al., 2000).
Mechanism of Action
Future Directions
The field of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, has benefited from the invention of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Properties
IUPAC Name |
1-(difluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-1-3(4(10)11)8-2-9/h1-2,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHISGEJHNNSDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098794-95-5 |
Source
|
Record name | 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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